molecular formula C8H10N2O2 B556715 2-Amino-3-(pyridin-3-yl)propanoic acid CAS No. 17470-24-5

2-Amino-3-(pyridin-3-yl)propanoic acid

Cat. No. B556715
CAS RN: 17470-24-5
M. Wt: 166.18 g/mol
InChI Key: DFZVZEMNPGABKO-UHFFFAOYSA-N
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Description

“2-Amino-3-(pyridin-3-yl)propanoic acid” is an amino acid derivative . It has the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is commonly used in scientific research due to its various biochemical and physiological effects.


Synthesis Analysis

The synthesis of 2-Amino-3-(pyridin-3-yl)propanoic acid derivatives has been investigated using alum as a catalyst . Another method involves a one-pot synthesis of 3-[(3-Amino-4-methylaminobenzoyl pyridin-2-yl)amino]propionic Acid Ethyl Ester .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-(pyridin-3-yl)propanoic acid can be represented by the SMILES string NC(Cc1ccccn1)C(O)=O . The InChI code is 1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m1/s1 .


Physical And Chemical Properties Analysis

2-Amino-3-(pyridin-3-yl)propanoic acid is a solid compound . Its IUPAC name is (2R)-2-amino-3-(3-pyridinyl)propanoic acid .

Scientific Research Applications

    Scientific Field

    Coordination Chemistry

    • Application Summary : 2-Amino-3-(pyridin-3-yl)propanoic acid is used in the preparation of new coordination polymers of Ag, Cu, and Zn .
    • Methods of Application : The compound reacts with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in methanol to form coordination polymers .
    • Results or Outcomes : The resulting coordination polymers have unique structures and properties, which are of interest in materials science .

    Scientific Field

    Biochemistry

    • Application Summary : The compound has been used as a genetically incorporated unnatural amino acid (UAA) to enable the use of paramagnetic ions to provide long-range paramagnetic relaxation enhancements .
    • Methods of Application : The compound is incorporated into proteins to serve as a metal-binding tag .
    • Results or Outcomes : This method provides intra- and inter-molecular distance measurements in membrane proteins .

    Scientific Field

    Medicinal Chemistry

    • Application Summary : The compound is used in the preparation of Dabigatran etexilate derivatives .
    • Methods of Application : The specific methods of synthesis are not provided in the source .
    • Results or Outcomes : Dabigatran etexilate is a medication used to treat and prevent blood clots .

Safety And Hazards

The safety information available indicates that 2-Amino-3-(pyridin-3-yl)propanoic acid is classified as a combustible solid . It does not have a flash point . Other safety and hazard information may be available in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-amino-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZVZEMNPGABKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901089
Record name NoName_146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(pyridin-3-yl)propanoic acid

CAS RN

17470-24-5
Record name beta-(3-Pyridyl)-DL-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017470245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17470-24-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .BETA.-(3-PYRIDYL)-DL-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82667X5OWF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Moussa, P Meffre, J Martinez, V Rolland - Amino acids, 2012 - Springer
Enantiomerically pure 2-, 3- or 4-pyridylalanine (pya) and 2-azatyrosine (azatyr) are known to present various biological activities. After incorporation into appropriate peptide sequences…
Number of citations: 2 link.springer.com
S Montanari - 2015 - amsdottorato.unibo.it
In this thesis is described the design and synthesis of potential agents for the treatment of the multifactorial Alzheimer’s disease (AD). Our multi-target approach was to consider …
Number of citations: 4 amsdottorato.unibo.it

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